molecular formula C6H15NOS B12944713 (S)-3-amino-5-(methylthio)pentan-1-ol

(S)-3-amino-5-(methylthio)pentan-1-ol

Cat. No.: B12944713
M. Wt: 149.26 g/mol
InChI Key: AFTVPMMRLJNNNT-LURJTMIESA-N
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Description

(S)-3-amino-5-(methylthio)pentan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2), a hydroxyl group (-OH), and a methylthio group (-SCH3) attached to a pentane backbone. The (S) configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-amino-5-(methylthio)pentan-1-ol can be achieved through several synthetic routes. One common method involves the use of chiral starting materials to ensure the desired stereochemistry. The synthesis typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-3-hydroxy-5-(methylthio)pentanoic acid.

    Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).

    Amination: The hydroxyl group is then converted to an amino group through a nucleophilic substitution reaction using reagents like ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction step.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-3-amino-5-(methylthio)pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amino group can be reduced to an amine using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The methylthio group can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted thioethers or alkylated products.

Scientific Research Applications

(S)-3-amino-5-(methylthio)pentan-1-ol has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-3-amino-5-(methylthio)pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain enzymes or receptors, influencing their activity. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Pentanol: An alcohol with a similar pentane backbone but lacking the amino and methylthio groups.

    3-Methyl-1-pentanol: A structural isomer with a different arrangement of the methyl group.

    5-Methylthio-1-pentanol: A compound with a similar methylthio group but lacking the amino group.

Uniqueness

(S)-3-amino-5-(methylthio)pentan-1-ol is unique due to its specific combination of functional groups and stereochemistry. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H15NOS

Molecular Weight

149.26 g/mol

IUPAC Name

(3S)-3-amino-5-methylsulfanylpentan-1-ol

InChI

InChI=1S/C6H15NOS/c1-9-5-3-6(7)2-4-8/h6,8H,2-5,7H2,1H3/t6-/m0/s1

InChI Key

AFTVPMMRLJNNNT-LURJTMIESA-N

Isomeric SMILES

CSCC[C@H](CCO)N

Canonical SMILES

CSCCC(CCO)N

Origin of Product

United States

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